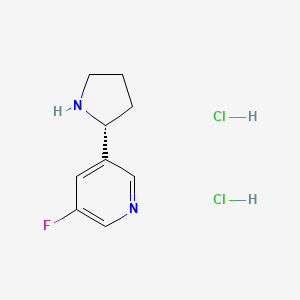

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound. Its structure is similar to that of “®-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride” and "®-2-Pyrrolidin-2-yl-pyridine dihydrochloride" . The compound is typically in the form of an off-white solid .

Molecular Structure Analysis

The InChI code for a similar compound, “®-3-chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride”, is1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 . This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “®-3-chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride”, is 255.57 . The compound is typically in the form of an off-white solid .Scientific Research Applications

Medicinal Chemistry and Drug Development

®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: serves as a valuable scaffold in drug discovery. Researchers explore its potential as a building block for novel pharmaceutical compounds. By modifying its structure, scientists can create derivatives with enhanced bioactivity, selectivity, and pharmacokinetic properties .

Fluorescence Polarization Assays (FPA)

This compound has been investigated in fluorescence polarization assays (FPA). Notably, the most potent derivatives exhibit phenyl groups at R1, aromatic or heteroaromatic rings at R2, and various benzenesulfonamides at R3. These studies provide insights into ligand-receptor interactions and drug binding affinities .

Cancer Imaging and Targeted Therapy

Researchers have synthesized novel ligands based on ®-pyrrolidin-2-yl-boronic acid for cancer imaging and targeted therapy. These ligands, when labeled with gallium-68, can selectively bind to fibroblast activation protein (FAP) expressed in tumor stroma. Such ligands hold promise for non-invasive imaging and FAP-targeted radionuclide therapy .

Organocatalysis and Asymmetric Synthesis

The chiral nature of this compound makes it useful in organocatalysis and asymmetric synthesis. It can serve as a catalyst or ligand in enantioselective reactions, enabling the formation of complex molecules with high stereochemical purity. Researchers explore its role in constructing chiral building blocks for drug synthesis .

Agrochemical Research

The fluoro-substituted pyridine moiety in this compound may find applications in agrochemicals. Researchers investigate its potential as a pesticide or herbicide, aiming to enhance crop protection and yield. The unique fluorine substitution pattern could impart desirable properties for pest control .

Materials Science and Surface Modification

Given its functional groups and chirality, ®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride may contribute to materials science. Scientists explore its use in surface modification, such as coating or functionalizing materials to improve properties like adhesion, wettability, or catalytic activity .

properties

IUPAC Name |

3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFKBCBBODOTJG-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CN=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)

![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)

![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)